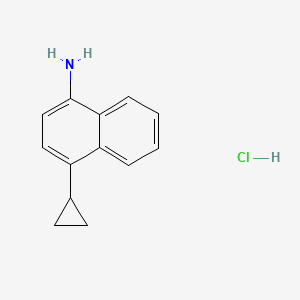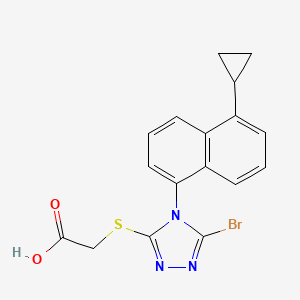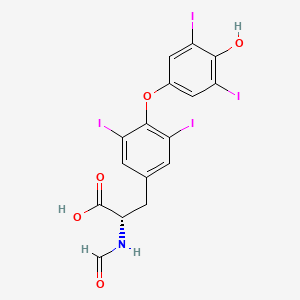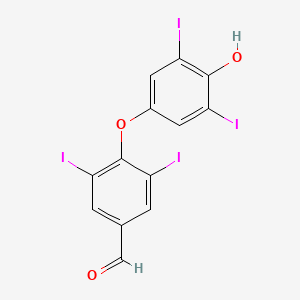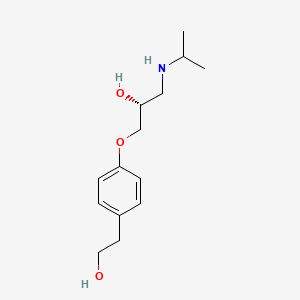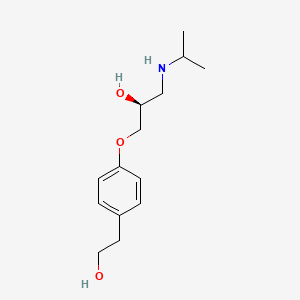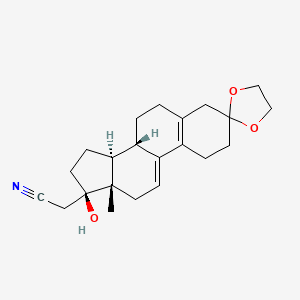
Dienogest Impurity D
Descripción general
Descripción
Dienogest Impurity D is used in monitoring and controlling impurity levels in Dienogest and its related formulations . It is stable to be shipped at room temperature .
Synthesis Analysis
The synthesis of Dienogest Impurity D involves evaluation and optimization of various parameters like sample preparation, chromatographic separation, detection, and quantification .
Molecular Structure Analysis
The molecular structure of Dienogest Impurity D is represented by the formula C22H29NO3 . More detailed information about its structure can be found in the PubChem database .
Chemical Reactions Analysis
Dienogest Impurity D has been subjected to stress degradation under different conditions recommended by ICH. The samples generated were used for degradation studies .
Physical And Chemical Properties Analysis
The physical and chemical properties of Dienogest Impurity D can be found in the PubChem database .
Aplicaciones Científicas De Investigación
Transparent Conducting Oxides and Impurity Effects
- Impurity-Doped Semiconductors : Research has focused on n-type semiconductors like SnO2 and In2O3, where impurity doping (e.g., SnO2: Sb or SnO2: F) plays a crucial role in their applications (Minami, 2000).
Electronic and Magnetic Properties in ZnO
- Impurity Electrons in ZnO : The introduction of impurity electrons, such as 3d-(V, Ag) electrons, significantly impacts the electronic and magnetic properties of ZnO, which is crucial for applications in spintronics and optoelectronics (Haq et al., 2014).
Semiconductor and Photonic Device Applications
- ZnO as a Semiconductor : ZnO's high electron mobility and wide bandgap, impacted by impurities and intrinsic defects, make it suitable for various devices, including transistors and photodetectors (Janotti & Van de Walle, 2009).
Ferromagnetism in Metal Oxide Systems
- Magnetic Impurities in Oxides : The effects of magnetic impurities in non-magnetic metal oxides like TiO2 and ZnO have been explored, with implications for spin functionality in devices (Ogale, 2010).
Impurity-Induced Electronic States in Superconductors
- Impact of Impurities on Superconductors : Impurities induce quasi-localized states in superconductors, influencing their electronic properties and applications (Balatsky et al., 2004).
Mecanismo De Acción
Target of Action
Dienogest Impurity D, like Dienogest, primarily targets the progesterone receptor (PR) . The PR is a type of nuclear receptor that is activated by the steroid hormone progesterone. It plays a crucial role in the reproductive system, regulating processes such as menstruation and pregnancy .
Mode of Action
Dienogest Impurity D acts as an agonist at the progesterone receptor (PR) . This means it binds to the PR and activates it, mimicking the action of progesterone. This activation leads to a series of changes in the cell, including the regulation of gene expression .
Biochemical Pathways
Dienogest Impurity D affects several biochemical pathways. It has been found to regulate endoplasmic reticulum (ER) stress . Specifically, it modulates ER stress-induced CCAAT/enhancer-binding protein homologous protein (CHOP) expression through the activation of both PRKR-like ER kinase (PERK)/eukaryotic initiation factor 2α (eIF2α)/activating transcription factor 4 (ATF4) and inositol-requiring kinase 1 (IRE1)/TNF receptor-associated factor 2 (TRAF2)/apoptosis signal-regulating kinase 1 (ASK1)/c-Jun N-terminal kinase (JNK) signaling .
Pharmacokinetics
Dienogest Impurity D, like Dienogest, is characterized by a high oral bioavailability of more than 90% . It is primarily bound to albumin in the blood, with about 10% of the drug circulating freely .
Result of Action
The activation of the PR by Dienogest Impurity D leads to a variety of molecular and cellular effects. It has been found to upregulate the induction of ER stress, leading to increased apoptosis (programmed cell death), and decreased proliferation and invasiveness of endometriotic cyst stromal cells . These changes were reversed by the ER stress inhibitor salubrinal .
Action Environment
Environmental factors can influence the action of Dienogest Impurity D. For instance, exposure to light can lead to the phototransformation of Dienogest, resulting in the formation of estrogenic products and increased environmental persistence via reversible photohydration . This suggests that light exposure could potentially alter the efficacy and stability of Dienogest Impurity D .
Direcciones Futuras
While Dienogest Impurity D is currently used in monitoring and controlling impurity levels in Dienogest and its related formulations , more research is needed to further understand its properties and potential applications. It is also important to continue studying its safety profile and potential hazards .
Propiedades
IUPAC Name |
2-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-20-7-4-17-16-5-9-22(25-12-13-26-22)14-15(16)2-3-18(17)19(20)6-8-21(20,24)10-11-23/h4,18-19,24H,2-3,5-10,12-14H2,1H3/t18-,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVVXUDCCJGKOM-IVAOSVALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC5(C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC5(C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)

